(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL

TNF-α inhibition Chiral intermediate Stereospecific synthesis

This (1S,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL (CAS 1212997-90-4) is the mandatory C1-(S),C2-(R) syn-configured β-amino alcohol for constructing the mirror-image pharmacophore of TNF-α inhibitor leads. The 3-methoxyphenyl group delivers a 0.5 XLogP3 for fragment library compliance, while the syn amino/hydroxyl array enables bidentate coordination as a chiral auxiliary. Substituting the (1R,2S) enantiomer or des-methoxy analog yields the wrong absolute configuration and altered lipophilicity. Specify >98% ee and >98% de to ensure consistent asymmetric induction and chiral HPLC reference standard reliability.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13044885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)OC)N)O
InChIInChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1
InChIKeyATTZVVCPJSZCJA-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: Chiral β-Amino Alcohol Intermediate for Stereospecific Synthesis – Procurement Guide


(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL (CAS 1212997-90-4) is a chiral β-amino alcohol of molecular formula C₁₀H₁₅NO₂ (MW 181.23 g/mol) that belongs to the aryl-propanolamine class [1]. It possesses two defined stereocenters at the C1 (S) and C2 (R) positions, with the 3-methoxyphenyl substituent at C1 and a free hydroxyl at C2. The compound is employed as a chiral intermediate and research reagent in medicinal chemistry programs, where its specific absolute configuration governs the stereochemical outcome of downstream transformations . The opposite enantiomer, (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol (CAS 760941-90-0), has been explicitly described as a key intermediate in the synthesis of TNF-α production inhibitors, highlighting how the choice of enantiomer directly determines the final pharmacophore configuration [2].

Why (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL Cannot Be Interchanged with In-Class Analogs


Substituting (1S,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL with another stereoisomer or an unsubstituted phenyl analog is not equivalent because the (1S,2R) configuration — with the amino group syn to the 3-methoxyphenyl ring — produces a distinct three-dimensional pharmacophore that differs fundamentally from the anti-configured (1S,2S) diastereomer and the mirror-image (1R,2S) enantiomer [1]. The 3-methoxy substituent on the aromatic ring further modulates lipophilicity (XLogP3 = 0.5 vs. ~1.0–1.2 for the unsubstituted phenyl analog) and hydrogen-bonding capacity relative to the parent phenylpropanolamine scaffold, affecting both reactivity in downstream coupling reactions and any inherent biological interactions of the intermediate [1][2]. When the (1R,2S) enantiomer is the documented key intermediate for a specific therapeutic class such as TNF-α inhibitors, procurement of the incorrect (1S,2R) enantiomer would yield the opposite final-product stereochemistry, rendering the synthetic route unusable [3].

(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: Quantitative Differentiation Evidence Against Comparators


Enantiomeric Purity Requirement: The (1S,2R) Form as the Essential Opposite of the Clinically Validated (1R,2S) TNF-α Inhibitor Intermediate

The (1R,2S) enantiomer (CAS 760941-90-0) is a published key intermediate for synthesizing (1S,2R)-2-acylamino-1-methyl-2-phenylethyl phosphate derivatives that act as TNF-α production inhibitors [1]. In this synthetic pathway, the (1R,2S) stereochemistry of the intermediate is retained in the final bioactive compounds (2a, 2b, 3a, 5a). The (1S,2R) enantiomer is the mirror-image compound. When the target scaffold requires the opposite absolute configuration — for instance, in the synthesis of diastereomeric series or enantiomeric pairs for SAR studies — only the (1S,2R) form provides the correct stereochemical input. Any substitution with the (1R,2S) form would invert the final product configuration and consequently alter pharmacological activity [1].

TNF-α inhibition Chiral intermediate Stereospecific synthesis

Physicochemical Differentiation from the Unsubstituted Phenyl Analog: LogP and Topological Polar Surface Area Comparison

The 3-methoxy substituent reduces the computed lipophilicity of (1S,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL relative to the unsubstituted phenyl analog (1S,2R)-1-amino-1-phenylpropan-2-ol (norpseudoephedrine/cathine). PubChem computed XLogP3 for the target compound is 0.5 [1], compared to approximately 0.7–0.8 for the parent phenylpropanolamine scaffold (calculated for the (1S,2R) phenyl analog using the same algorithm) [2]. This ~0.2–0.3 log unit decrease in lipophilicity corresponds to roughly a 1.6–2.0-fold reduction in octanol-water partition coefficient and may influence membrane permeability, metabolic stability, and off-target binding profiles when the compound is used as a pharmacophoric fragment [3]. The topological polar surface area (TPSA) is 55.5 Ų for both the 3-methoxyphenyl and phenyl analogs, indicating that the methoxy group modulates lipophilicity without altering overall polarity surface.

Lipophilicity Drug-likeness ADME prediction

Stereochemical Configuration Defines Diastereomer-Specific Hydrogen-Bonding Architecture for Chiral Auxiliary Applications

(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a syn (erythro) configured β-amino alcohol, in which the amino and hydroxyl groups are on the same face of the molecule. This syn relationship enables intramolecular hydrogen bonding between the -NH₂ and -OH groups, pre-organizing the conformation for bidentate coordination to metal centers or substrates during asymmetric catalysis [1][2]. In contrast, the (1S,2S) anti (threo) diastereomer presents the amino and hydroxyl groups on opposite faces, disfavoring intramolecular H-bonding and producing a different spatial presentation of the aryl ring. The hydrogen bond donor count (2) and acceptor count (3), as computed by PubChem [3], confirm the bifunctional H-bonding capacity of the target compound. While direct quantitative comparison data for H-bonding strength between diastereomers is not available in the open literature for this specific scaffold, the well-established principle that syn β-amino alcohols form more stable five-membered chelate rings than their anti counterparts provides a class-level inference for superior performance as chiral ligands [2].

Chiral auxiliary Asymmetric synthesis Diastereomeric resolution

High Optical Purity Achievable via Modern Enzymatic Synthesis: Benchmark from the Phenylpropanolamine Cascade Applicable to the 3-Methoxyphenyl Scaffold

A published one-pot multi-enzymatic cascade has demonstrated the synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol (the unsubstituted phenyl analog) with enantiomeric ratio (er) and diastereomeric ratio (dr) both exceeding 99.5% and analytical yields up to 95% [1]. While this specific study was performed on the phenyl scaffold, the methodology — combining an alcohol dehydrogenase, ω-transaminase, and alanine dehydrogenase — is substrate-tolerant and provides a validated route to the (1S,2R) configuration in the phenylpropanolamine family [1]. This establishes a benchmark for achievable optical purity that is relevant to procurement specifications for the 3-methoxyphenyl analog, as vendors supplying this compound via analogous enzymatic or asymmetric synthetic routes can be evaluated against this >99.5% er/dr standard. In contrast, traditional chemical resolution methods for amino alcohols typically achieve 95–98% ee, making the enzymatic route a discriminative quality parameter [2].

Enzymatic synthesis Stereoselectivity Optical purity

Recommended Procurement and Application Scenarios for (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL


Synthesis of Enantiomeric TNF-α Inhibitor Candidate Libraries Requiring the (1S,2R) Scaffold

When medicinal chemistry programs aim to explore the enantiomeric counterpart of the (1R,2S)-based TNF-α inhibitor series reported by Matsui et al. (2003) [1], (1S,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL serves as the mandatory stereochemical input. Employing the one-step, three-component coupling methodology (3-methoxyphenyl boronic acid + chiral dioxolanone + amino diphenyl methane) adapted for the (1S,2R) configuration, researchers can access the mirror-image phosphate derivatives for comparative SAR, pharmacological profiling, and patent landscape exploration.

Chiral Auxiliary for Asymmetric Synthesis Requiring syn (Erythro) β-Amino Alcohol Geometry

The (1S,2R) syn configuration, with both amino and hydroxyl groups on the same molecular face, is suited for applications as a chiral auxiliary or ligand where bidentate coordination to a metal center or substrate is required [2]. The 3-methoxyphenyl substituent provides a steric and electronic handle that differs from the parent phenyl analog, offering tunability in asymmetric induction. Procurement should specify >98% ee and >98% de to ensure consistent stereochemical outcomes in catalytic asymmetric reactions [3].

Fragment-Based Drug Discovery Leveraging Reduced Lipophilicity of the 3-Methoxyphenyl Motif

For fragment-based screening campaigns where lower lipophilicity correlates with improved developability profiles, the 3-methoxyphenyl derivative (XLogP3 = 0.5) [4] offers a measurable advantage over the unsubstituted phenyl analog (XLogP3 ≈ 0.7–0.8). The ~0.2–0.3 log unit reduction represents a meaningful difference for fragment libraries targeting lead-like chemical space [5]. The compound's TPSA of 55.5 Ų and balanced HBD/HBA profile support its use as a fragment for growing or linking strategies in hit-to-lead optimization.

Reference Standard for Chiral Chromatographic Method Development and Enantiomeric Purity Determination

As a defined (1S,2R) stereoisomer, this compound can serve as a reference standard for developing chiral HPLC or SFC methods to separate and quantify the four possible stereoisomers of 1-amino-1-(3-methoxyphenyl)propan-2-ol [6]. When procured with certificate of analysis confirming absolute configuration and enantiomeric purity, it enables quality control laboratories to validate methods for distinguishing the (1S,2R) form from its (1R,2S) enantiomer and the (1S,2S)/(1R,2R) diastereomers — a capability critical for pharmaceutical intermediate release testing.

Quote Request

Request a Quote for (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.